2-{1-[(4-Methylphenyl)amino]ethylidene}-5-phenylcyclohexane-1,3-dione
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Overview
Description
5-PHENYL-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenyl group, a toluidino group, and a cyclohexanedione core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PHENYL-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal. This reaction is carried out at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the desired product . The reaction conditions are crucial for achieving high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-PHENYL-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
5-PHENYL-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-PHENYL-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds exhibit similar biological activities and are used in various scientific applications.
Thiazolidines: Known for their diverse therapeutic properties and used in medicinal chemistry.
1,3,4-Thiadiazoles: These derivatives are potent antimicrobial agents and have applications in medicinal chemistry.
Uniqueness
5-PHENYL-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a phenyl group, toluidino group, and cyclohexanedione core sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(4-methylphenyl)carbonimidoyl]-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H21NO2/c1-14-8-10-18(11-9-14)22-15(2)21-19(23)12-17(13-20(21)24)16-6-4-3-5-7-16/h3-11,17,23H,12-13H2,1-2H3 |
InChI Key |
HVXYTWUQYMNYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C2=C(CC(CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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